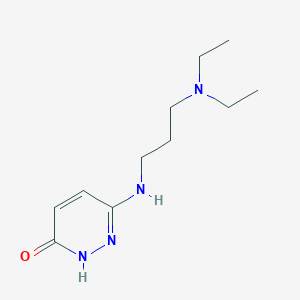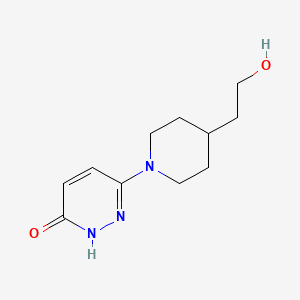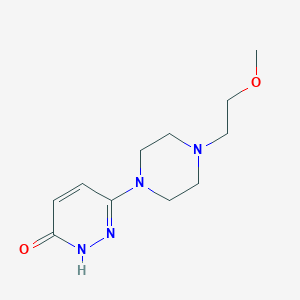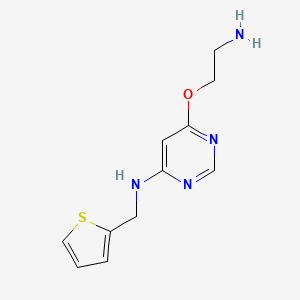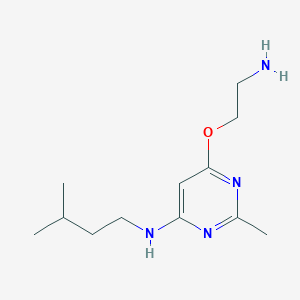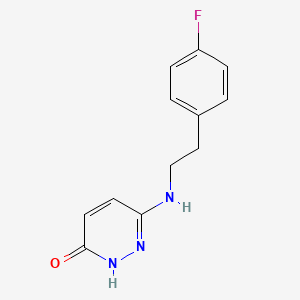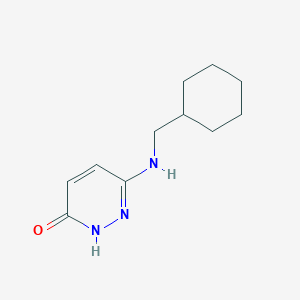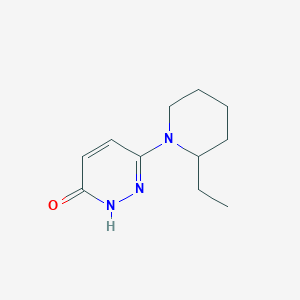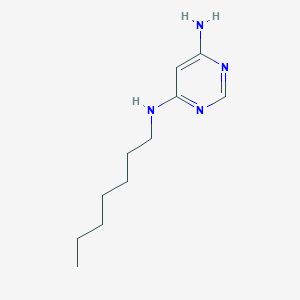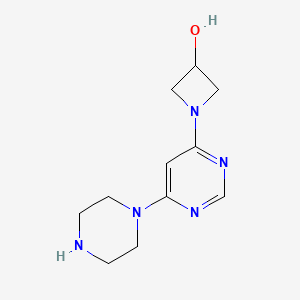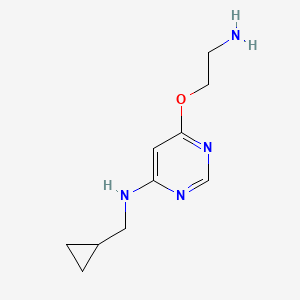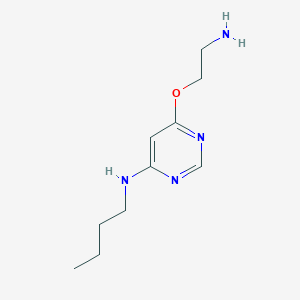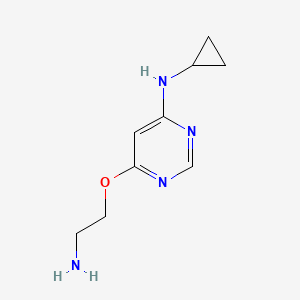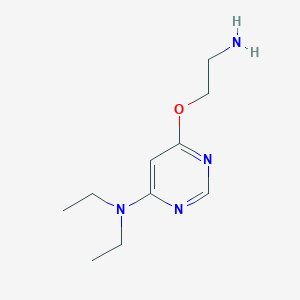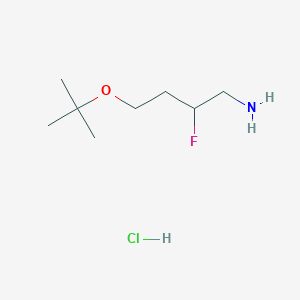
4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride
Descripción general
Descripción
The compound “4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride” likely contains a tertiary butoxy group, a fluorine atom, and an amine group attached to a butane backbone, and it’s in the form of a hydrochloride salt .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The tert-butoxy group, fluorine atom, and amine group would each have distinct impacts on the molecule’s structure and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the tert-butoxy group could impact its solubility and stability .Aplicaciones Científicas De Investigación
- Tetrahydroisoquinoline analogs, which might share some structural similarities with the compound you mentioned, have been studied extensively in medicinal chemistry. They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The methods of application often involve the synthesis of these compounds through multi-component reactions, followed by testing their biological activity using various assays .
- The outcomes of these studies have led to the development of novel analogs with potent biological activity .
- Aminoamidines, which could be structurally related to your compound, have been used in the synthesis of imidazole and pyrimidine derivatives .
- The methods involve reactions with aminonitriles to obtain α-aminoamidines, which are then used as substrates for further transformations .
- The results include the synthesis of new promising imidazole and pyrimidine-containing compounds .
- Tert-butyloxycarbonyl-protected amino acids, which might share some functional groups with your compound, have been used to prepare room-temperature ionic liquids .
- These ionic liquids are then used as starting materials in dipeptide synthesis .
- The results have expanded the applicability of amino acid ionic liquids in organic synthesis .
Medicinal Chemistry
Synthesis of Imidazole and Pyrimidine Derivatives
Ionic Liquids Derived from Amino Acids
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18FNO.ClH/c1-8(2,3)11-5-4-7(9)6-10;/h7H,4-6,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQNBZVLMNSOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



